molecular formula C12H17NO3 B096056 4-(Z-Amino)-1-butanol CAS No. 17996-13-3

4-(Z-Amino)-1-butanol

Cat. No.: B096056
CAS No.: 17996-13-3
M. Wt: 223.27 g/mol
InChI Key: BNFLPFDVXGOHJY-UHFFFAOYSA-N
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Description

4-(Z-Amino)-1-butanol is an organic compound that contains both an amino group and a hydroxyl group. This compound is of interest due to its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The presence of both functional groups allows it to participate in a variety of chemical reactions, making it a versatile building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Z-Amino)-1-butanol can be achieved through several methods. One common approach involves the reduction of 4-(Z-Nitro)-1-butanol. This reduction can be carried out using hydrogen gas in the presence of a palladium catalyst. Another method involves the reductive amination of 4-hydroxybutanal with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-(Z-Nitro)-1-butanol. This process is typically carried out in a high-pressure reactor with a palladium or platinum catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Z-Amino)-1-butanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-(Z-Amino)butanal.

    Reduction: The amino group can be reduced to form 4-(Z-Amino)butane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are commonly employed.

Major Products

    Oxidation: 4-(Z-Amino)butanal

    Reduction: 4-(Z-Amino)butane

    Substitution: 4-(Z-Halogenated)butanol derivatives

Scientific Research Applications

4-(Z-Amino)-1-butanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bifunctional nature allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

    Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active compounds. It can be incorporated into peptides and proteins, providing a means to study their structure and function.

    Medicine: The compound is investigated for its potential therapeutic applications. It can be used to synthesize pharmaceutical agents that target specific biological pathways.

    Industry: In industrial applications, this compound is used in the production of polymers and other materials. Its functional groups allow it to act as a cross-linking agent, enhancing the properties of the final product.

Mechanism of Action

The mechanism of action of 4-(Z-Amino)-1-butanol depends on its specific application. In general, the compound can interact with various molecular targets through its amino and hydroxyl groups. These interactions can lead to changes in the structure and function of the target molecules, resulting in the desired biological or chemical effects.

For example, in biological systems, this compound can form hydrogen bonds with proteins and nucleic acids, affecting their stability and activity. In chemical reactions, the compound can act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the other reactants.

Comparison with Similar Compounds

4-(Z-Amino)-1-butanol can be compared with other similar compounds, such as:

    4-Amino-1-butanol: This compound lacks the Z-configuration, which can affect its reactivity and interactions with other molecules.

    4-(Z-Hydroxy)-1-butanol: This compound has a hydroxyl group instead of an amino group, leading to different chemical properties and applications.

    4-(Z-Amino)-2-butanol:

The uniqueness of this compound lies in its specific configuration and the presence of both amino and hydroxyl groups, which provide a versatile platform for various chemical and biological applications.

Properties

IUPAC Name

benzyl N-(4-hydroxybutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c14-9-5-4-8-13-12(15)16-10-11-6-2-1-3-7-11/h1-3,6-7,14H,4-5,8-10H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFLPFDVXGOHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391853
Record name Benzyl N-(4-hydroxybutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17996-13-3
Record name Phenylmethyl N-(4-hydroxybutyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17996-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl N-(4-hydroxybutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Z-Amino)-1-butanol
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Synthesis routes and methods I

Procedure details

A solution of 4-amino-1-butanol (7.68 g) and pyridine (7.00 g) in dichloromethane (100 mL) was chilled in an ice bath and a solution of benzylchloroformate (14.37 g) in dichloromethane (100 mL) was slowly added with stirring over a period of thirty minutes. The ice bath was removed and the reaction was stirred for an additional 16 hours. Hydrochloric acid (1.2 M, 200 mL) was added and phases were separated. The organic phase was dried (MgSO4), filtered and concentrated under reduced pressure. The resulting residue was recrystallized from toluene and dried under vacuum to provide 5.15 g of benzyl (4-hydroxybutyl)carbamate.
Quantity
7.68 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.37 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Amino-1-butanol (5 g) was dissolved in water (50 ml) and cooled to 0° C. The solution was added with 1 N aqueous sodium hydroxide (56.1 ml) and then with benzyl chloroformate (8 ml) and stirred at room temperature for 23 hours. 5 N aqueous sodium hydroxide (22.4 ml) and benzyl chloroformate (16 ml) were further added to the mixture, and stirring was continued for 2 hours. The reaction system was cooled to 0° C. and adjusted to pH 4 with 5 N hydrochloric acid, and the organic substances were extracted with ethyl acetate. The organic layer was concentrated under reduced pressure, and the precipitated crystals were washed with diethyl ether to obtain 4-benzyloxycarbonylamino-1-butanol (8.15 g, 65%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
56.1 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
22.4 mL
Type
reactant
Reaction Step Four
Quantity
16 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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